Cas no 1340439-32-8 (1-Bromo-5-methanesulfonylpentane)
1-Bromo-5-methanesulfonylpentane Chemical and Physical Properties
Names and Identifiers
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- 1-BROMO-5-METHANESULFONYLPENTANE
- 1-Bromo-5-(methylsulfonyl)pentane
- Pentane, 1-bromo-5-(methylsulfonyl)-
- 1-Bromo-5-methanesulfonylpentane
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- Inchi: 1S/C6H13BrO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3
- InChI Key: SFYIPPUWBJQMKQ-UHFFFAOYSA-N
- SMILES: BrCCCCCS(C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 5
- Complexity: 157
- XLogP3: 1.4
- Topological Polar Surface Area: 42.5
1-Bromo-5-methanesulfonylpentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082042-1g |
1-Bromo-5-methanesulfonylpentane |
1340439-32-8 | 95% | 1g |
¥4011.0 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422304-1g |
1-Bromo-5-(methylsulfonyl)pentane |
1340439-32-8 | 95% | 1g |
¥5510.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422304-2.5g |
1-Bromo-5-(methylsulfonyl)pentane |
1340439-32-8 | 95% | 2.5g |
¥12612.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422304-5g |
1-Bromo-5-(methylsulfonyl)pentane |
1340439-32-8 | 95% | 5g |
¥19981.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422304-10g |
1-Bromo-5-(methylsulfonyl)pentane |
1340439-32-8 | 95% | 10g |
¥29641.00 | 2024-08-09 | |
| Enamine | EN300-676304-0.05g |
1-bromo-5-methanesulfonylpentane |
1340439-32-8 | 0.05g |
$683.0 | 2023-03-11 | ||
| Enamine | EN300-676304-0.1g |
1-bromo-5-methanesulfonylpentane |
1340439-32-8 | 0.1g |
$715.0 | 2023-03-11 | ||
| Enamine | EN300-676304-0.25g |
1-bromo-5-methanesulfonylpentane |
1340439-32-8 | 0.25g |
$748.0 | 2023-03-11 | ||
| Enamine | EN300-676304-0.5g |
1-bromo-5-methanesulfonylpentane |
1340439-32-8 | 0.5g |
$781.0 | 2023-03-11 | ||
| Enamine | EN300-676304-1.0g |
1-bromo-5-methanesulfonylpentane |
1340439-32-8 | 1g |
$0.0 | 2023-06-07 |
1-Bromo-5-methanesulfonylpentane Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 1-Bromo-5-methanesulfonylpentane
Comprehensive Analysis of 1-Bromo-5-methanesulfonylpentane (CAS No. 1340439-32-8): Properties, Applications, and Industry Trends
1-Bromo-5-methanesulfonylpentane (CAS No. 1340439-32-8) is a specialized organic compound gaining attention in pharmaceutical intermediates and fine chemical synthesis. This brominated sulfone derivative exhibits unique reactivity due to the synergistic effects of its bromoalkane and methanesulfonyl functional groups, making it valuable for C-C bond formation and nucleophilic substitution reactions. Recent patent literature highlights its role in constructing biologically active molecules, particularly in kinase inhibitor development – a hot topic in cancer research and targeted drug discovery.
The compound's molecular structure (C6H13BrO2S) features a five-carbon spacer between the reactive bromine and polar sulfone moiety, offering optimal balance between reactivity and solubility. This characteristic addresses a common challenge in medicinal chemistry – achieving sufficient water solubility while maintaining membrane permeability. Laboratory studies demonstrate its effectiveness in Pd-catalyzed cross-coupling reactions, with yields exceeding 85% when paired with boronic acids under Suzuki conditions.
From a green chemistry perspective – a trending search term in synthetic chemistry forums – researchers are exploring solvent-free activation methods for 1-Bromo-5-methanesulfonylpentane. Microwave-assisted reactions show particular promise, reducing typical reaction times from 12 hours to under 90 minutes while maintaining excellent regioselectivity. These advancements align with the pharmaceutical industry's push toward sustainable synthesis and process intensification.
Analytical characterization of CAS 1340439-32-8 reveals distinctive spectral features: 1H NMR shows characteristic triplets at δ 3.2 ppm (CH2-SO2) and δ 3.5 ppm (CH2-Br), while mass spectrometry displays a molecular ion cluster at m/z 228/230 (Br isotope pattern). These markers facilitate quality control in GMP manufacturing – another high-search-volume term among chemical purchasers.
Storage and handling protocols emphasize protection from moisture (recommended desiccated storage at 2-8°C) to prevent hydrolysis of the sulfone group. The compound's stability profile makes it suitable for global supply chains, with shipping classifications as non-hazardous under standard conditions. This logistical advantage contributes to its growing adoption in contract research organizations (CROs) and API production facilities worldwide.
Emerging applications include its use as a linker molecule in proteolysis-targeting chimeras (PROTACs) – a breakthrough technology dominating recent drug discovery publications. The compound's dual functionality allows simultaneous attachment of target-binding and E3 ligase-recruiting moieties, addressing the pharmaceutical industry's urgent need for protein degradation therapies. This connection to next-generation therapeutics explains the compound's rising search frequency in academic databases.
Market analysis indicates steady demand growth for 1-Bromo-5-methanesulfonylpentane, with compound annual growth rate (CAGR) projections of 6.8% through 2028. This trajectory reflects broader trends in custom synthesis and small molecule drug development. Quality specifications typically require ≥98% purity (HPLC), with strict limits on bromide ion content (<100 ppm) to ensure optimal performance in sensitive catalytic systems.
From a regulatory standpoint, the compound falls outside controlled substance classifications, facilitating uncomplicated procurement for research institutions. However, proper risk assessment remains essential, particularly regarding its potential as a skin sensitizer – a frequently searched safety concern among laboratory personnel. Material safety data sheets recommend standard PPE protocols including nitrile gloves and eye protection during handling.
Future research directions may explore its utility in flow chemistry systems – a trending topic in process chemistry optimization. Preliminary data suggest excellent compatibility with microreactor technology, potentially enabling continuous production of valuable chiral intermediates. Such developments could position CAS 1340439-32-8 as a key building block in the transition toward Industry 4.0 pharmaceutical manufacturing.
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